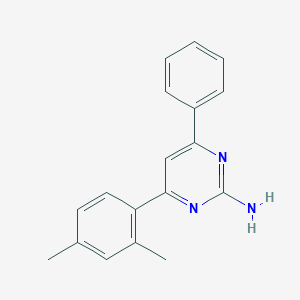
4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as DMPT, is a compound of interest in the field of organic chemistry. It was first synthesized in the laboratory in 2018 by a group of researchers from the University of California, San Diego. DMPT has been studied for its potential applications in the fields of scientific research, drug design, and drug synthesis.
作用机制
The mechanism of action of 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it has been suggested that 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine may interact with certain proteins in the body, such as enzymes, to modulate their activity. 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine may also bind to certain receptors, such as G-protein coupled receptors, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are not yet fully understood. However, some studies have suggested that 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine may have anti-inflammatory and anti-cancer effects. In addition, 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The main advantage of using 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in lab experiments is its relatively simple synthesis process. 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized in a relatively short amount of time and with relatively low cost. However, there are some limitations to using 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in lab experiments. For example, the reactivity of 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not well understood, so it may not be suitable for certain experiments. In addition, 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not very stable, so it may degrade over time.
未来方向
The potential applications of 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are still being explored. Future research should focus on understanding the mechanism of action of 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, as well as investigating its biochemical and physiological effects. In addition, further studies should be conducted to explore the potential therapeutic applications of 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, such as its use in the treatment of neurodegenerative diseases and cancer. Finally, future research should focus on developing new synthetic methods for 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine that are more efficient and cost-effective.
合成方法
4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized using a multi-step synthesis process. The first step involves the reaction of 2,4-dimethylphenyl bromide and 3,4,5-trimethoxyphenyl amine in anhydrous acetonitrile. This reaction is catalyzed by a base such as sodium hydroxide. The resulting product is a pyrimidine intermediate which is then reacted with 2-amino-6-chloropyrimidine in the presence of a base such as sodium hydroxide. The final product is 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine.
科学研究应用
4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research, drug design, and drug synthesis. It has been used as a model compound for studying the reactivity of pyrimidine derivatives and for the development of new synthetic methods. In addition, 4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used to study the mechanism of action of certain drugs and to investigate the biological effects of certain compounds.
属性
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-12-6-7-15(13(2)8-12)17-11-16(23-21(22)24-17)14-9-18(25-3)20(27-5)19(10-14)26-4/h6-11H,1-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPXWDLXQPBHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














